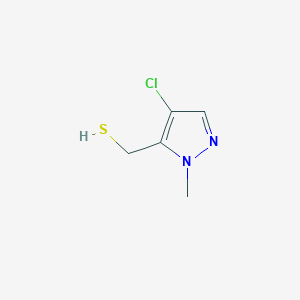
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group at position 4, a methyl group at position 1, and a methanethiol group at position 5 of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of 1-methyl-1H-pyrazol-5-ylmethanethiol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and thiol groups can influence its binding affinity and specificity towards these targets. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-methyl-1H-pyrazole: Lacks the methanethiol group, making it less reactive in certain chemical reactions.
1-Methyl-1H-pyrazol-5-ylmethanethiol:
4-Chloro-1H-pyrazol-5-ylmethanethiol: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol is unique due to the combination of the chloro, methyl, and methanethiol groups on the pyrazole ring. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H7ClN2S |
|---|---|
Poids moléculaire |
162.64 g/mol |
Nom IUPAC |
(4-chloro-2-methylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C5H7ClN2S/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 |
Clé InChI |
OBIVQSLPBATAPU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Cl)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


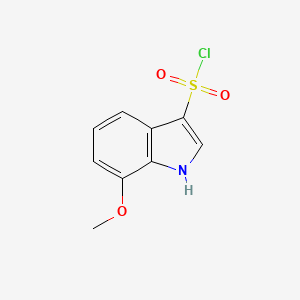
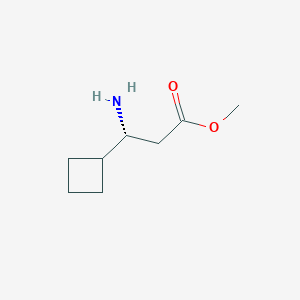

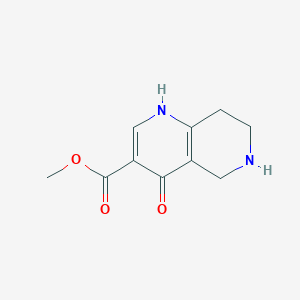
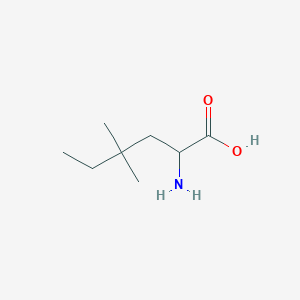
amine](/img/structure/B15272780.png)
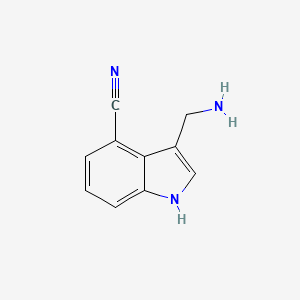

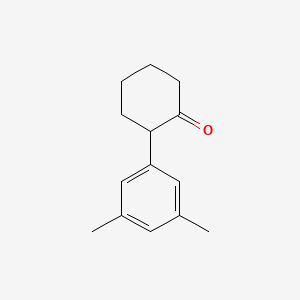
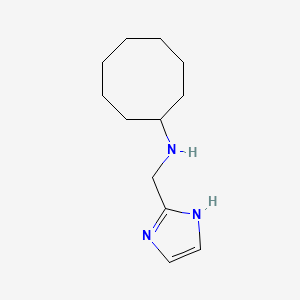
![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)

![3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine](/img/structure/B15272821.png)

